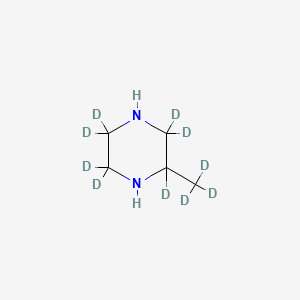
2-Methylpiperazine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpiperazine-d10 is a deuterium-labeled derivative of 2-Methylpiperazine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound makes it valuable for various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-d10 typically involves the deuteration of 2-Methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpiperazine-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of deuterated amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Methylpiperazine-d10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methylpiperazine-d10 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in its structure can influence the pharmacokinetic and metabolic profiles of drugs. Deuterium substitution can lead to changes in the rate of drug metabolism, potentially enhancing the stability and efficacy of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpiperazine: The non-deuterated form of 2-Methylpiperazine-d10.
1-Methylpiperazine: A similar compound with a methyl group at a different position.
1,4-Dimethylpiperazine: A compound with two methyl groups at different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
110.22 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6-heptadeuterio-6-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D |
Clé InChI |
JOMNTHCQHJPVAZ-NWURLDAXSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


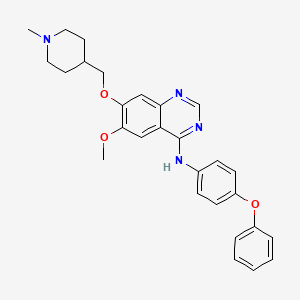
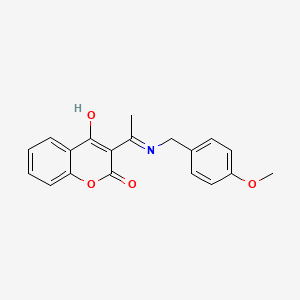
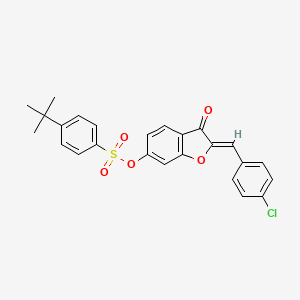

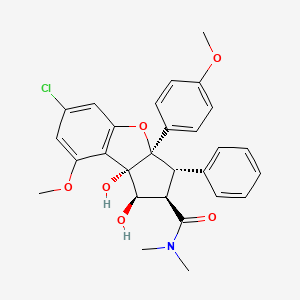
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
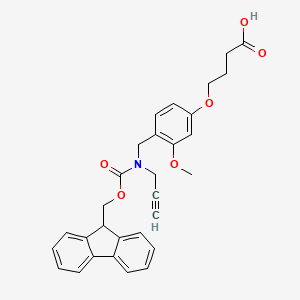

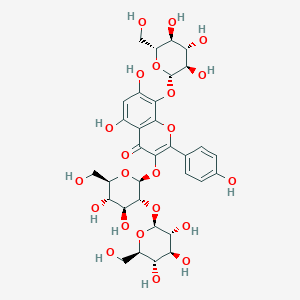
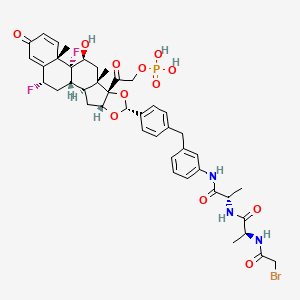

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
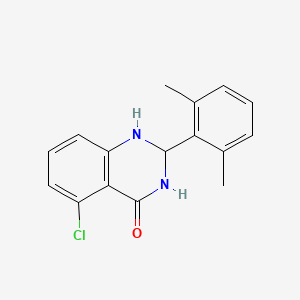
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
